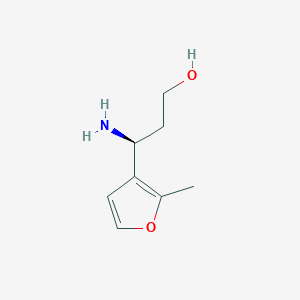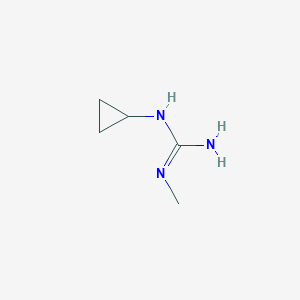
3-Cyclopropyl-1-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methylguanidine is a chemical compound with the molecular formula C₅H₁₁N₃ It is characterized by the presence of a cyclopropyl group attached to a methylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methylguanidine typically involves the reaction of cyclopropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The key to successful industrial production lies in optimizing reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethylamine oxides, while reduction can produce cyclopropylmethylamines.
Scientific Research Applications
3-Cyclopropyl-1-methylguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methylguanidine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity to target proteins or enzymes. The methylguanidine moiety can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the methylguanidine moiety.
Methylguanidine: Contains the methylguanidine moiety but lacks the cyclopropyl group.
Cyclopropylmethylamine: Similar structure but with different functional groups.
Uniqueness: 3-Cyclopropyl-1-methylguanidine is unique due to the combination of the cyclopropyl group and the methylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11N3 |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylguanidine |
InChI |
InChI=1S/C5H11N3/c1-7-5(6)8-4-2-3-4/h4H,2-3H2,1H3,(H3,6,7,8) |
InChI Key |
VEJVIZMOFDJKFE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




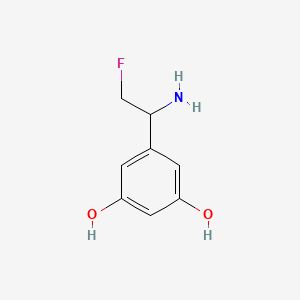
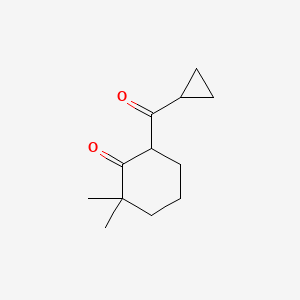

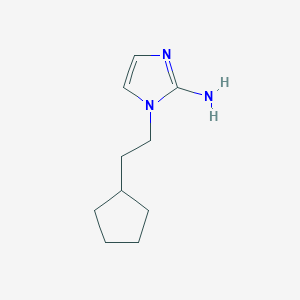
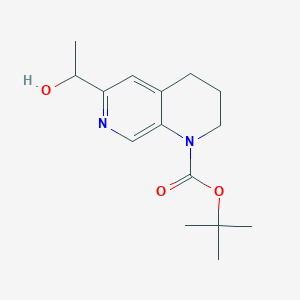
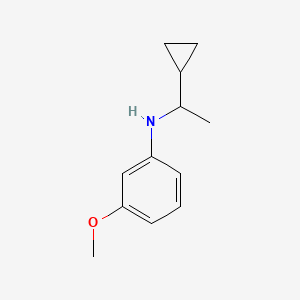
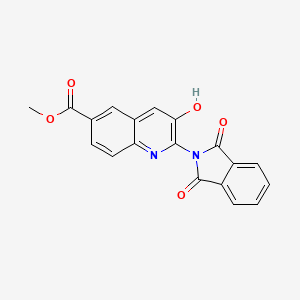
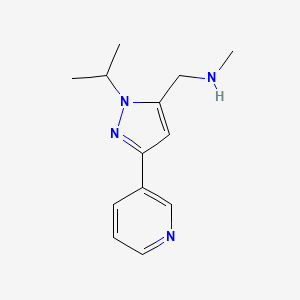
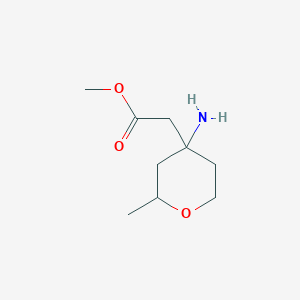
amine](/img/structure/B13321826.png)
![4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
